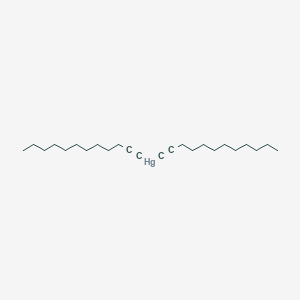![molecular formula C26H18N4O4 B14465285 3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) CAS No. 70952-41-9](/img/structure/B14465285.png)
3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) is a complex organic compound characterized by its biphenyl core and hydrazone linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) typically involves the reaction of 4,4’-diformylbiphenyl with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is refluxed to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
3,3’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkages to amines.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl dicarboxylic acids, while reduction can produce biphenyl diamines .
科学研究应用
3,3’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and dyes.
作用机制
The mechanism of action of 3,3’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) involves its interaction with specific molecular targets. The hydrazone linkages can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the biphenyl core can interact with aromatic systems in biological molecules, affecting their function .
相似化合物的比较
Similar Compounds
Disodium 3,3’-[[1,1’-Biphenyl]-4,4’-diylbis(azo)]bis(4-aminonaphthalene-1-sulphonate): Known for its use as a dye and its carcinogenic properties.
4-Methoxy-1,1’-biphenyl: Used in organic synthesis and as an intermediate in the production of other chemicals.
3,3’,4,4’-Tetrachlorobiphenyl: Studied for its environmental impact and toxicological properties.
Uniqueness
What sets 3,3’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) apart is its combination of hydrazone linkages and biphenyl core, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for diverse scientific investigations.
属性
CAS 编号 |
70952-41-9 |
|---|---|
分子式 |
C26H18N4O4 |
分子量 |
450.4 g/mol |
IUPAC 名称 |
5-[[4-[4-[(3-formyl-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C26H18N4O4/c31-15-19-13-23(9-11-25(19)33)29-27-21-5-1-17(2-6-21)18-3-7-22(8-4-18)28-30-24-10-12-26(34)20(14-24)16-32/h1-16,33-34H |
InChI 键 |
GJJKOVBDRADNIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C=O)N=NC4=CC(=C(C=C4)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


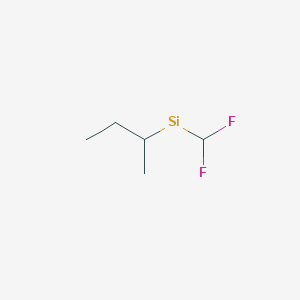

![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)
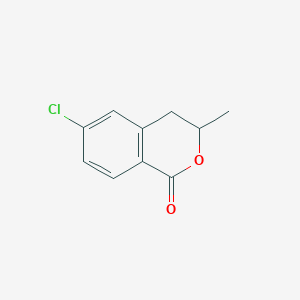
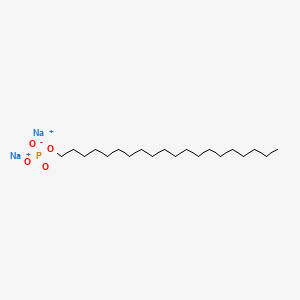
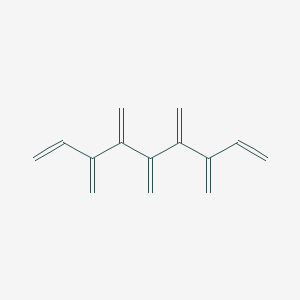
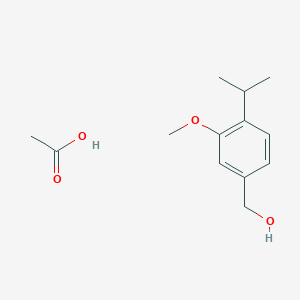
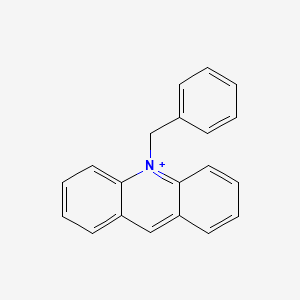
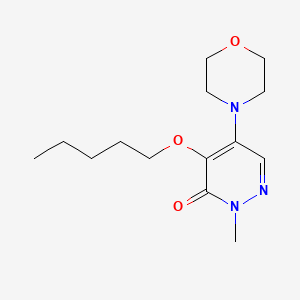
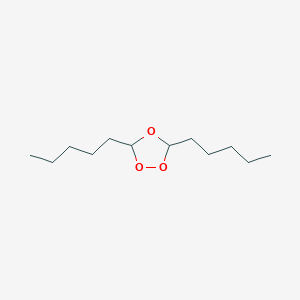
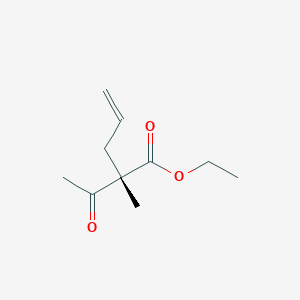
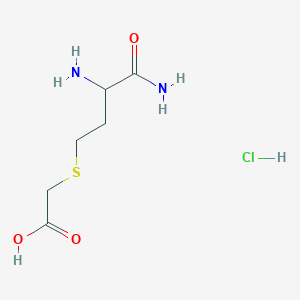
![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)
